molecular formula C6H5N3O B12359300 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one

2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one

Cat. No.: B12359300
M. Wt: 135.12 g/mol
InChI Key: WQLYTDFVMAKFSJ-UHFFFAOYSA-N
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Description

2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by cyclization to form the pyrazole ring. Subsequent reactions with pyridine derivatives lead to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which enhance the reaction efficiency and yield. These methods are advantageous due to their operational simplicity, low cost, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been found to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one is unique due to its specific fusion pattern and the presence of a dihydro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2,3a-dihydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-4H,(H,9,10)

InChI Key

WQLYTDFVMAKFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NNC(=O)C21

Origin of Product

United States

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